molecular formula C10H14NOP B12900698 Indolin-5-yldimethylphosphine oxide

Indolin-5-yldimethylphosphine oxide

Cat. No.: B12900698
M. Wt: 195.20 g/mol
InChI Key: XPMDYRNKFZHIIZ-UHFFFAOYSA-N
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Description

Indolin-5-yldimethylphosphine oxide is a compound that belongs to the class of organophosphorus compounds. It features an indole ring system, which is a common structural motif in many biologically active molecules. The presence of the phosphine oxide group adds unique chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-5-yldimethylphosphine oxide typically involves the reaction of indole derivatives with phosphine oxides. One common method is the reaction of indole with dimethylphosphine oxide under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-yldimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides with different oxidation states, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Indolin-5-yldimethylphosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indolin-5-yldimethylphosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form strong bonds with metal ions, which can modulate the activity of metalloenzymes. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: Indolin-5-yldimethylphosphine oxide is unique due to the combination of the indole ring and the phosphine oxide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H14NOP

Molecular Weight

195.20 g/mol

IUPAC Name

5-dimethylphosphoryl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H14NOP/c1-13(2,12)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3

InChI Key

XPMDYRNKFZHIIZ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC2=C(C=C1)NCC2

Origin of Product

United States

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